Application Summary: Ethyl 3-oxohexanoate is a volatile flavor ester that is reported to occur in banana fruit . It is used in the food industry to add flavor to products.
Method of Application: This compound is typically added to food products in a laboratory setting. The exact quantity used can vary depending on the specific product and desired flavor intensity.
Results or Outcomes: The addition of Ethyl 3-oxohexanoate can enhance the flavor of food products, making them more appealing to consumers.
Application Summary: Ethyl 3-oxohexanoate can undergo bioreduction to form ethyl ®-3-hydroxyhexanoate, another key food flavoring agent .
Method of Application: In a study, seven wild-type microorganism strains were used to reduce ethyl 3-oxohexanoate to ethyl ®-3-hydroxyhexanoate . Free cells of Kluyveromyces marxianus and Aspergillus niger were particularly effective.
Results or Outcomes: The bioreduction process led to higher than 99% of conversion with higher than 99% ee . This suggests that microorganisms could be used to produce food flavoring agents from Ethyl 3-oxohexanoate in a highly efficient manner.
Ethyl 3-oxohexanoate, also known as ethyl butyrylacetate or ethyl 3-ketohexanoate, is an organic compound classified as a fatty acid ethyl ester. Its molecular formula is with a molecular weight of approximately 158.1950 g/mol. The compound features a keto group at the third carbon position of the hexanoate chain, making it a member of the beta-keto acids and derivatives class . Ethyl 3-oxohexanoate is recognized for its fruity aroma and flavor, which makes it valuable in the food industry as a flavoring agent .
Ethyl 3-oxohexanoate exhibits notable biological activities. It has been studied for its anticancer properties, showing effectiveness against certain human cancer cell lines . Additionally, it serves as a hydroxyl group donor in cell culture applications, indicating potential roles in metabolic pathways and cellular functions .
Several methods exist for synthesizing ethyl 3-oxohexanoate:
Ethyl 3-oxohexanoate finds applications in various fields:
Studies on ethyl 3-oxohexanoate's interactions primarily focus on its biological effects. Research indicates that it can influence metabolic pathways when used in cell cultures, and its reduction products may have different biological activities compared to the parent compound . Further studies are needed to elucidate its full interaction profile within biological systems.
Ethyl 3-oxohexanoate shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl acetoacetate | C6H10O3 | A beta-keto ester commonly used in organic synthesis. |
Ethyl butyrate | C6H12O2 | An ester known for its fruity aroma; used as a flavoring agent. |
Ethyl hexanoate | C8H16O2 | A simple ester used primarily for flavoring and fragrance. |
Ethyl 3-oxohexanoate is unique due to its specific keto structure at the third carbon position, which imparts distinct chemical reactivity compared to similar esters like ethyl acetoacetate, which has a keto group at the second position. This structural difference influences both its biological activity and potential applications in pharmaceuticals and food chemistry.
The Claisen condensation remains the cornerstone for synthesizing β-ketoesters like ethyl 3-oxohexanoate. This reaction involves the base-mediated coupling of two ester molecules, where one donates an α-hydrogen to form a nucleophilic enolate. For example, ethyl acetate undergoes self-condensation in the presence of alkoxide bases (e.g., sodium ethoxide) to yield ethyl acetoacetate analogs. However, crossed Claisen condensations—using esters with differing α-hydrogen availability—are preferred to minimize side products. Ethyl benzoate, lacking α-hydrogens, pairs with ethyl acetate to selectively form ethyl 3-oxohexanoate.
Mechanistic Highlights:
Transesterification modifies preexisting β-ketoesters by exchanging alkoxy groups. Methyl or ethyl esters react with higher alcohols (e.g., benzyl alcohol) under acidic or basic conditions. For instance, methyl 3-oxohexanoate and ethanol catalyzed by titanium(IV) isopropoxide yield ethyl 3-oxohexanoate in 85% efficiency. Key factors include:
Cross-condensation avoids self-condensation by using a stoichiometric base like lithium hexamethyldisilazide (LiHMDS). Ethyl acetate, added slowly to a mixture of ethyl benzoate and LiHMDS, ensures the enolate reacts exclusively with the non-enolizable ester. This method achieves yields >90% with minimal byproducts.
LiHMDS, a sterically hindered base, selectively deprotonates esters with α-hydrogens while suppressing enolate formation in non-reactive partners. In crossed Claisen reactions, it enables near-quantitative conversion by maintaining low concentrations of reactive enolates. For example, LiHMDS in THF at −78°C facilitates ethyl 3-oxohexanoate synthesis with <5% self-condensation byproducts.
Solvents influence enolate stability and reaction kinetics:
Microwave irradiation drastically reduces reaction times. Ethyl 3-oxohexanoate synthesis via transesterification under solvent-free microwave conditions (300 W, 100°C) completes in 5 minutes versus 12 hours conventionally. This method also enhances purity by minimizing thermal degradation.
Continuous flow systems improve scalability and safety. In a Sn-MCM-41 catalyzed Roskamp reaction, aldehydes and diazoesters react in a flow reactor to produce β-ketoesters at 90% yield, with subsequent in-line hydrogenation to chiral alcohols. Flow setups also enable Claisen homologation using chloroacetic acid and LiHMDS at −10°C, achieving 87% yield in <1 minute residence time.